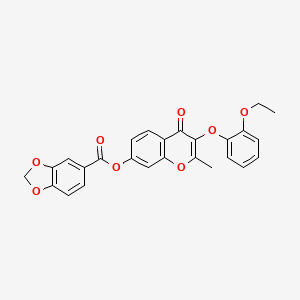

3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate

Description

This compound is a chromenone derivative featuring a benzodioxole carboxylate ester moiety. Chromenones (4-oxo-4H-chromene derivatives) are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The target compound’s structure includes a 2-methyl substituent on the chromenone core and a 2-ethoxyphenoxy group at position 3, distinguishing it from structurally related analogs.

Properties

IUPAC Name |

[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20O8/c1-3-29-19-6-4-5-7-21(19)34-25-15(2)32-22-13-17(9-10-18(22)24(25)27)33-26(28)16-8-11-20-23(12-16)31-14-30-20/h4-13H,3,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPLLBJWPIUMHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=C(C=C4)OCO5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate is a complex organic compound that has garnered attention in various fields of biological research. This article delves into its biological activities, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structural features, which include a chromenone backbone and a benzodioxole moiety. Its IUPAC name is 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate . The molecular formula is , and it possesses a molecular weight of approximately 372.39 g/mol.

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. It has been observed to exhibit:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress. This property is crucial in mitigating cellular damage associated with chronic diseases.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes such as acetylcholinesterase (AChE), which is significant for cognitive function and memory enhancement. In vitro assays have indicated that derivatives of this compound can inhibit AChE with varying degrees of potency .

Antioxidant Properties

The antioxidant activity was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assay. The IC50 value for antioxidant activity was determined to be around 86.3 μM, indicating moderate antioxidant capacity compared to other known antioxidants .

Neuroprotective Effects

Research has indicated that compounds related to this structure exhibit neuroprotective effects. In a modified Y-maze test, certain derivatives demonstrated improved cognitive performance, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Case Studies and Research Findings

- Inhibitory Activity Against AChE :

- Antioxidative Potential :

-

Synthesis and Applications :

- The synthesis of this compound typically involves multi-step organic reactions starting from simpler phenolic compounds. The unique combination of functional groups allows for diverse applications in medicinal chemistry and material science.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | IC50 (μM) | Biological Activity |

|---|---|---|---|

| Compound A | Similar chromenone structure | 50 | Strong AChE inhibition |

| Compound B | Benzodioxole derivative | 86.3 | Moderate antioxidant activity |

| Compound C | Related ethoxyphenol | 120 | Antimicrobial properties |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Substituent Position and Electronic Effects: The 2-ethoxyphenoxy group in the target compound differs from analogs with meta- or para-substituted phenoxy groups (e.g., 3-methoxy or 4-methoxy ). The 2-methyl group on the chromenone core (present in the target compound and ) enhances steric bulk compared to analogs lacking this group (e.g., ).

Functional Group Variations :

- The trifluoromethyl (CF₃) group in significantly increases lipophilicity (logP) and may improve metabolic stability compared to the target compound’s methyl group.

- The ethoxycarbonyl group in introduces a polarizable ester moiety, which could enhance solubility in aqueous environments relative to alkoxy substituents.

Research Implications and Gaps

While structural data for these analogs are available (e.g., CAS numbers, molecular weights), experimental data on biological activity, solubility, or pharmacokinetics are absent in the provided evidence . Further studies could focus on:

- Comparative assays for antimicrobial or anticancer activity.

- Computational modeling to assess substituent effects on binding to target proteins (e.g., kinases or cytochrome P450 enzymes).

- X-ray crystallography to analyze hydrogen-bonding patterns and crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.